tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
tert-Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a tert-butyl ester group and an oxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidized derivatives of the chromen ring.
- Reduced forms with hydroxyl groups.
- Substituted esters with various functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology: In biological research, tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant properties .
Comparison with Similar Compounds
- tert-Butyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- tert-Butyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- tert-Butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Comparison: Compared to similar compounds, tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate exhibits unique properties due to the presence of the propyl group at the 4-position of the chromen ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability. The tert-butyl ester group also contributes to its distinct chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H22O5/c1-5-6-12-9-16(19)22-15-10-13(7-8-14(12)15)21-11-17(20)23-18(2,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
ZRRPZIIAOBSZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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